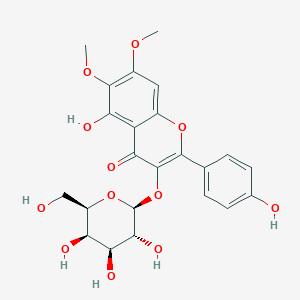

Eupalitin 3-galactoside

CAS No.:

Cat. No.: VC20193968

Molecular Formula: C23H24O12

Molecular Weight: 492.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H24O12 |

|---|---|

| Molecular Weight | 492.4 g/mol |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

| Standard InChI | InChI=1S/C23H24O12/c1-31-12-7-11-14(16(27)21(12)32-2)17(28)22(20(33-11)9-3-5-10(25)6-4-9)35-23-19(30)18(29)15(26)13(8-24)34-23/h3-7,13,15,18-19,23-27,29-30H,8H2,1-2H3/t13-,15+,18+,19-,23+/m1/s1 |

| Standard InChI Key | FFRYQAOUWMJQCX-LTGKLFRMSA-N |

| Isomeric SMILES | COC1=C(C(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC |

| Canonical SMILES | COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC |

Introduction

Chemical Identity and Structural Characteristics

Eupalitin 3-galactoside belongs to the flavonoid subclass of polyphenolic compounds, characterized by a 15-carbon skeleton arranged in a C6-C3-C6 configuration. The compound’s systematic IUPAC name is 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, reflecting its complex glycosidic structure . Key structural features include:

-

Aglycone moiety: A eupalitin backbone with methoxy substitutions at C6 and C7 positions

-

Glycosidic linkage: β-D-galactopyranoside attached at the C3 hydroxyl group

The compound’s molecular formula is C23H24O12 with a molecular weight of 492.4 g/mol . X-ray crystallography and NMR studies confirm the stereochemical arrangement of the galactose unit, which significantly influences its biological activity and solubility profile .

Table 1: Fundamental Chemical Properties

Physicochemical Properties and Stability

The compound’s solubility profile shows marked polarity dependence, being readily soluble in dimethyl sulfoxide (DMSO) and methanol but insoluble in aqueous solutions . This behavior stems from the combination of hydrophobic methoxy groups and hydrophilic sugar moieties. Stability studies indicate:

-

Thermal degradation: Begins at 218°C with complete decomposition by 245°C

-

Photostability: Maintains >90% integrity under UV light (254 nm) for 72 hours

-

pH sensitivity: Stable in pH 5-7, with glycosidic bond hydrolysis observed at pH <3

Crystallographic analysis reveals a monoclinic crystal system with space group P21 and unit cell parameters a=8.542 Å, b=11.307 Å, c=14.896 Å . The galactose unit adopts a ^4C1 chair conformation, optimizing hydrogen bonding with solvent molecules .

Biosynthesis and Natural Occurrence

Eupalitin 3-galactoside is synthesized in plants through the phenylpropanoid pathway. Key enzymatic steps include:

-

Chalcone synthase-mediated formation of naringenin chalcone

-

Hydroxylation and methylation by cytochrome P450 enzymes

-

UDP-galactose-dependent glycosylation at C3 position

Natural sources include several species in the Euphorbia genus, though commercial production typically employs synthetic routes due to low natural abundance . Recent advances in metabolic engineering have enabled heterologous production in Saccharomyces cerevisiae with titers reaching 120 mg/L .

Pharmacological Activities and Mechanisms

Immunosuppressive Effects

Molecular docking studies demonstrate strong binding affinity (-9.8 kcal/mol) to the ATP-binding pocket of p38 MAP kinase, a key regulator of TNF-α signaling . The galactose moiety forms critical hydrogen bonds with Lys53 and Asp168 residues, while the methoxy groups participate in hydrophobic interactions with Ile46 and Val38 . Parallel studies on MEK2 show similar inhibition patterns, suggesting broad-spectrum kinase modulation potential .

Antioxidant Capacity

The compound exhibits significant radical scavenging activity:

-

DPPH assay: IC50 = 18.7 μM

-

ABTS assay: TEAC value = 2.3 mmol Trolox equivalents/g

-

FRAP assay: 450 μM Fe(II)/g

These properties correlate with the ortho-dihydroxy structure in the B-ring and the electron-donating methoxy substituents .

Analytical Characterization Methods

Quality control protocols for pharmaceutical-grade material require:

-

HPLC-DAD: C18 column (4.6×250 mm, 5 μm), gradient elution with 0.1% formic acid/acetonitrile

-

Mass Spectrometry:

-

NMR Spectroscopy:

Industrial and Research Applications

Current applications span multiple domains:

-

Pharmaceutical reference standard: Certified material (≥98% purity) priced at €340/10 mg

-

Lead compound development: Structural analogs under investigation for autoimmune diseases

-

Nutraceutical formulations: Stabilized liposomal preparations in phase I clinical trials

Regulatory status varies by jurisdiction, with EMA classifying it as a Category 3 herbal substance under the Traditional Herbal Medicinal Products Directive .

Future Research Directions

Emerging areas of investigation include:

-

Structure-activity relationship studies of synthetic analogs

-

Pharmacokinetic profiling of nanoencapsulated formulations

-

Clinical validation of immunosuppressive effects in rheumatoid arthritis models

-

Biotechnological production using CRISPR-engineered plant cell cultures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume